

Technical Guide: (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol

Cat. No.: B177639

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The target compound, **(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol**, is not readily found in major chemical databases with a registered CAS number. This guide provides data on this compound where available, alongside comprehensive information on its closely related and more extensively documented N-substituted analogs. All data should be carefully cross-referenced to the specific analog it pertains to.

Chemical Identity and Physical Properties

While a specific CAS number for the parent compound **(3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol** remains elusive in public databases, several of its N-substituted derivatives are well-characterized. These analogs serve as valuable reference points for understanding the physicochemical properties of this class of compounds. The data for these analogs is summarized below.

Table 1: Physicochemical Properties of **(3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol** Analogs

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical State	Reference(s)
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol	949898-58-2	C ₆ H ₇ F ₃ N ₂ O	180.13	-	[1]
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol	122431-37-2	C ₅ H ₅ F ₃ N ₂ O	166.10	Crystals	[2]
(1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanol	218631-47-1	C ₁₂ H ₁₁ F ₃ N ₂ O ₂	272.22	-	[3]
[2-Methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-yl]methanol	639784-65-9	C ₁₂ H ₁₁ F ₃ N ₂ O	256.22	-	
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol	318469-22-6	C ₁₂ H ₁₁ F ₃ N ₂ O ₂	272.22	-	[4]

Experimental Protocols: Synthesis of Trifluoromethyl-Substituted Pyrazoles

The synthesis of trifluoromethyl-substituted pyrazoles can be achieved through several established methodologies. A general and widely applicable approach involves the condensation of a β -dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.

General Synthesis of 1,3,5-Substituted Pyrazoles

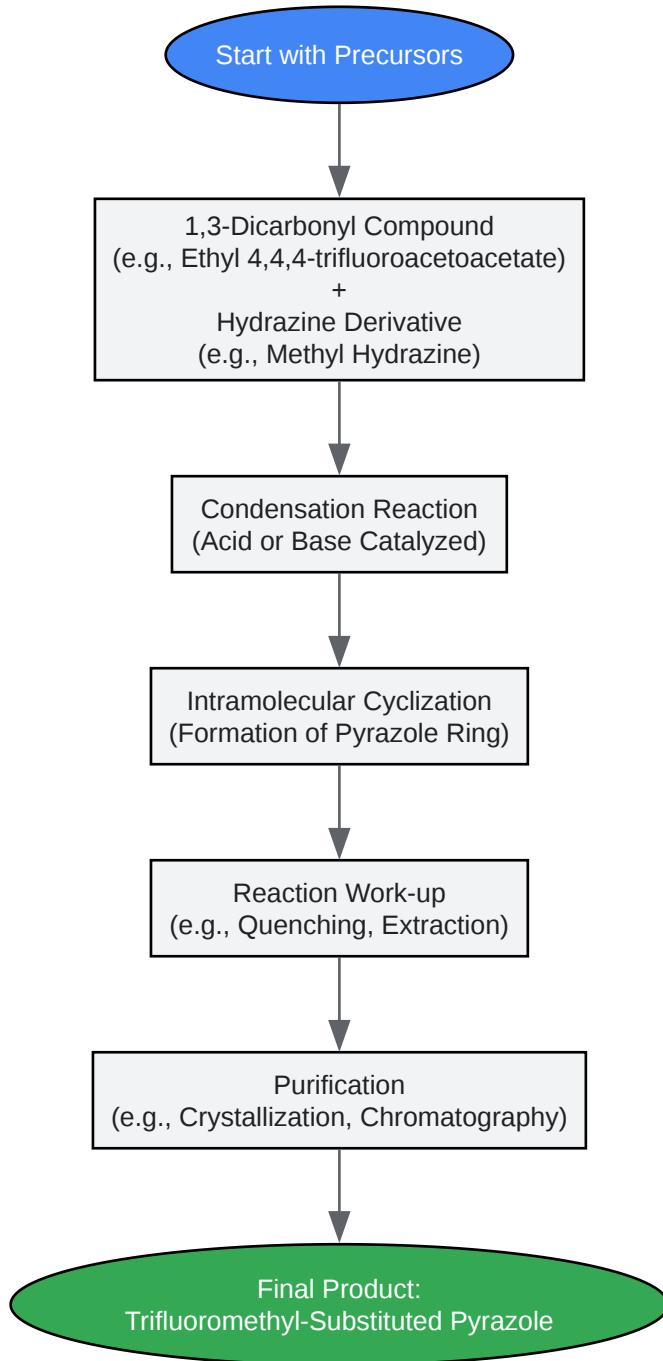
A common route to trifluoromethylated pyrazoles involves the reaction of a trifluoroacetylated acetylene or a similar 1,3-dicarbonyl precursor with a substituted hydrazine. The regioselectivity of this reaction can often be controlled by the choice of solvent and reaction conditions.

Example Protocol: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

This protocol is based on the synthesis of a constitutional isomer and provides a relevant example of pyrazole ring formation.

Materials:

- Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)
- Aqueous methyl hydrazine (40% w/w)
- Sulfuric acid (96% w/w) or Acetic acid
- Water
- Ethanol (optional, as solvent)


Procedure:

- To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate, an acidic catalyst such as sulfuric acid or acetic acid is added.
- The mixture is heated to a temperature ranging from 80 to 95 °C.

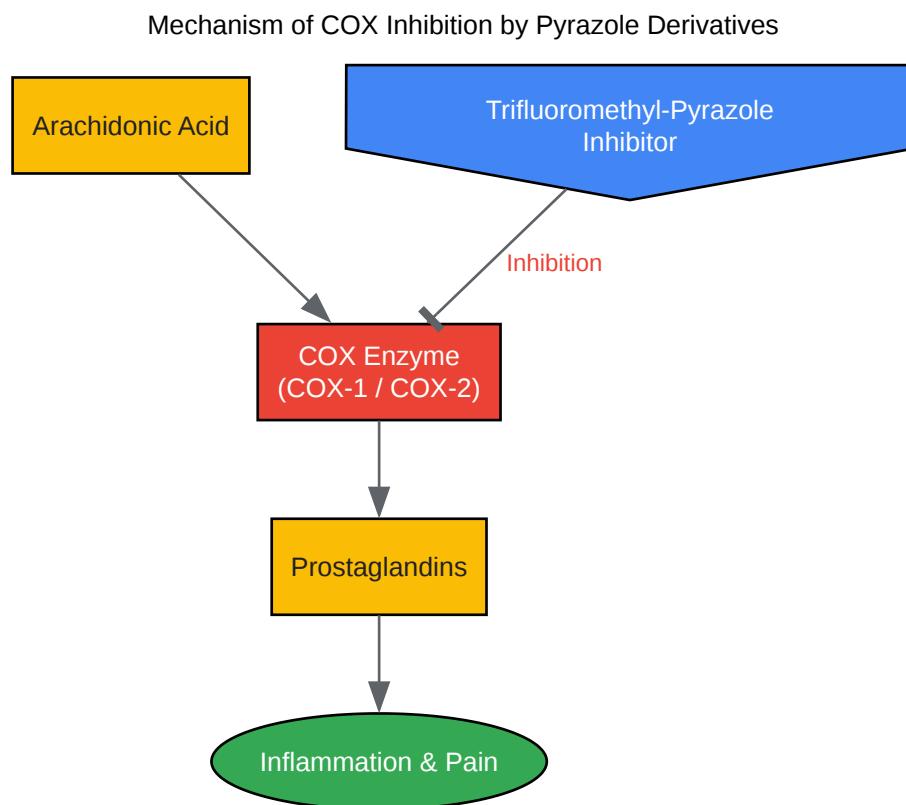
- Aqueous methyl hydrazine is then added dropwise to the reaction mixture while maintaining the temperature.
- After the addition is complete, the reaction mixture is stirred at the elevated temperature for a period of 2 to 5 hours to ensure complete cyclization.
- Following the reaction, water is added, and the product is isolated. This can be achieved by distillation to remove any volatile byproducts and solvents, followed by cooling to induce crystallization.
- The crystallized product is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Logical Workflow for Synthesis

General Synthesis of Trifluoromethyl-Pyrazoles

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of trifluoromethyl-pyrazoles.

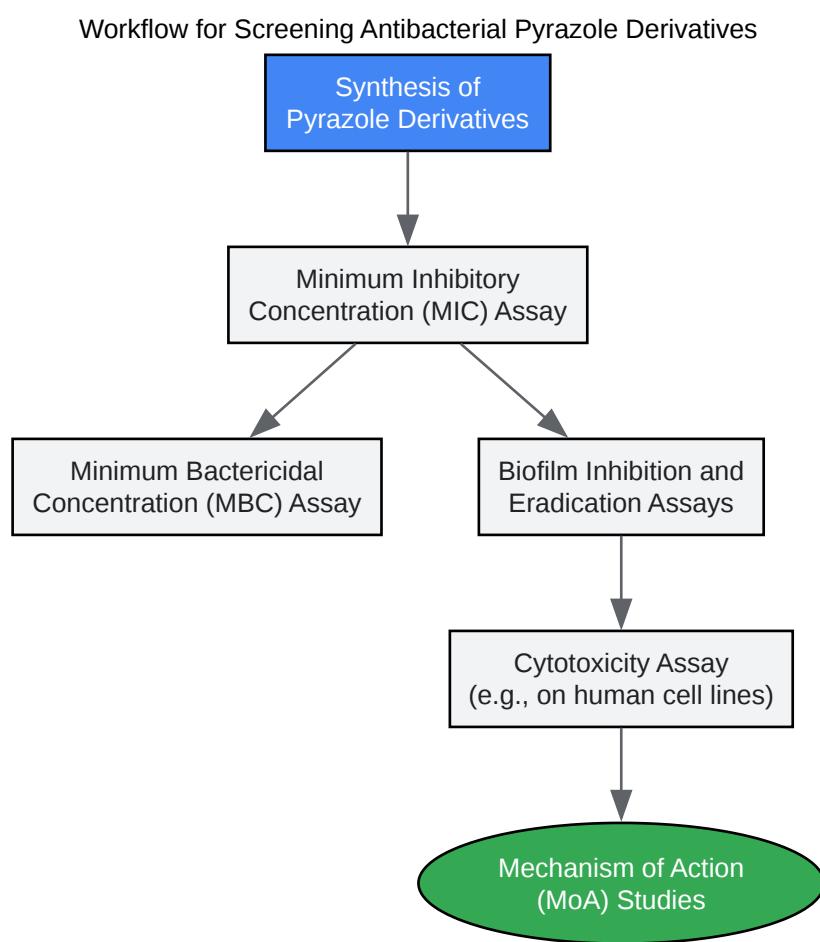

Biological Activity and Potential Applications

Trifluoromethyl-substituted pyrazole derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.^{[3][5]} ^[6] The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.^[7]

Enzyme Inhibition

Many trifluoromethyl-pyrazole derivatives have been investigated as potent enzyme inhibitors. For example, certain analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.^{[8][9]}

Conceptual Pathway of COX Inhibition


[Click to download full resolution via product page](#)

Caption: Inhibition of prostaglandin synthesis via COX enzyme by pyrazole derivatives.

Antibacterial Activity

Several studies have highlighted the potential of trifluoromethyl-phenyl substituted pyrazole derivatives as effective antimicrobial agents, particularly against Gram-positive bacteria.[2][3] Some of these compounds have demonstrated the ability to inhibit the growth of antibiotic-resistant strains and prevent the formation of biofilms.[2] Investigations into their mechanism of action suggest that they may have a broad range of inhibitory effects on bacterial cellular functions.[1][2]

Experimental Workflow for Antibacterial Screening

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (NCBI-NGDC) [ngdc.ncbi.ac.cn]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation | AVESİS [avesis.gazi.edu.tr]
- To cite this document: BenchChem. [Technical Guide: (3-(Trifluoromethyl)-1H-pyrazol-5-yl)methanol and its Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b177639#3-trifluoromethyl-1h-pyrazol-5-yl-methanol-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com